Product packaging for 1-(2-(Methylthio)pyrimidin-4-yl)ethanol(Cat. No.:CAS No. 910112-38-8)

1-(2-(Methylthio)pyrimidin-4-yl)ethanol

Cat. No.: B11924682
CAS No.: 910112-38-8
M. Wt: 170.23 g/mol
InChI Key: ABZAWQICTDXGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-(Methylthio)pyrimidin-4-yl)ethanol (CAS 910112-38-8) is a high-value pyrimidine derivative with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound is characterized by a pyrimidine ring, a core structure found in DNA and RNA bases, vitamins, and numerous clinically used drugs, making it a privileged scaffold in medicinal chemistry and drug discovery . The specific substitution pattern of the methylthio group and the ethanol moiety makes it a versatile building block, or synthetic intermediate, for the development of novel bioactive molecules. Pyrimidine derivatives, in general, are extensively investigated for their diverse biological activities, which include serving as anticancer agents, antioxidants, and anti-inflammatory agents . Compounds featuring the pyrimidine heterocyclic core are present in a significant number of approved therapeutics, such as methotrexate, risperidone, and various antiviral and anticancer drugs, underlining the high research value of this chemical class . As a synthetic intermediate, this compound can be utilized in the construction of more complex molecular hybrids, such as piperidine pyrimidine amides, which have recently emerged as a promising category of compounds studied for their enzymatic inhibitory activity against targets like lipoxygenase (LOX) . The structural features of this compound suggest potential for use in multi-component reactions, which are essential for efficiently creating complex molecular architectures for high-throughput screening in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle the material appropriately, as it requires storage sealed in a dry environment at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2OS B11924682 1-(2-(Methylthio)pyrimidin-4-yl)ethanol CAS No. 910112-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

910112-38-8

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)ethanol

InChI

InChI=1S/C7H10N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-5,10H,1-2H3

InChI Key

ABZAWQICTDXGCR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)SC)O

Origin of Product

United States

The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry, largely owing to its prevalence in nature and its versatile role in the development of therapeutic agents. As a fundamental component of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives—this scaffold is integral to the very blueprint of life. nih.govmdpi.commdpi.com This biological ubiquity makes pyrimidine-based molecules prime candidates for interacting with a wide array of biological targets with a degree of inherent biocompatibility. nih.gov

In the realm of drug discovery, the pyrimidine moiety is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs. nih.govnih.gov The landscape of FDA-approved drugs is populated with numerous examples that feature the pyrimidine core, underscoring its therapeutic relevance. mdpi.com The synthetic accessibility and the potential for functionalization at multiple positions (2, 4, 5, and 6) further enhance its appeal to medicinal chemists, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities. mdpi.com

The Strategic Role of the Methylthio Group in Pyrimidine Functionalization

The presence of a methylthio (-SCH3) group at the 2-position of the pyrimidine (B1678525) ring, as seen in 1-(2-(Methylthio)pyrimidin-4-yl)ethanol, is a key feature that significantly influences the compound's chemical reactivity and potential applications. The methylthio group is a versatile functional handle that can be readily modified, making it a valuable tool for the synthesis of diverse pyrimidine libraries.

One of the primary roles of the 2-methylthio group is to serve as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the 2-position, including amines, alcohols, and other nucleophiles. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. Furthermore, the sulfur atom of the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties of the pyrimidine ring and provide additional points for chemical modification.

Structural Context of the Ethanol Moiety on the Pyrimidine Core

The 1-ethanol substituent at the 4-position of the pyrimidine (B1678525) ring introduces several important structural and functional features to the molecule. The hydroxyl group of the ethanol (B145695) moiety can participate in hydrogen bonding, which is a critical interaction for the binding of small molecules to biological targets such as enzymes and receptors. The presence of this polar group can also influence the compound's solubility and other physicochemical properties, which are important considerations in drug design.

Theoretical and Computational Studies of 1 2 Methylthio Pyrimidin 4 Yl Ethanol and Pyrimidine Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures, energies, and properties with high accuracy.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. It is employed to investigate the geometric and electronic properties of pyrimidine (B1678525) derivatives. jchemrev.comtandfonline.comnih.gov DFT calculations, often using functionals like B3LYP in combination with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of molecular geometries and the calculation of thermodynamic parameters. jchemrev.commdpi.com These studies help in understanding the structural parameters such as bond lengths and bond angles.

For instance, DFT has been used to investigate the geometric properties of pyrimidine and selenadiazolopyrimidine derivatives, providing insights into their molecular structure. tandfonline.comnih.gov Furthermore, DFT calculations have been applied to study the supramolecular assemblies and hydrogen-bonding interactions in modified amino acid/peptide pyrimidine analogs, which are crucial for understanding their behavior in the solid state. rsc.org The method is also used to compute spectroscopic characteristics, which can then be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgfiveable.me The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing the chemical reactivity and stability of a molecule. mdpi.com A smaller energy gap implies a more reactive molecule because it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For large molecular systems where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to pinpoint the locality of chemical reactivity. nih.gov In pyrimidine analogues, FMO analysis helps in understanding their reaction mechanisms and predicting their reactivity in various chemical and biological processes. wikipedia.orgimperial.ac.uk

Global reactivity descriptors are chemical indices derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the reactivity and stability of a molecule. dergipark.org.tr Key global reactivity indices include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. mdpi.com

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule is generally less reactive. mdpi.commdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. mdpi.comacs.org

These indices are calculated using the energies of the HOMO and LUMO. mdpi.com For various pyrimidine analogues, these descriptors have been calculated to predict their chemical behavior and potential toxicity. dergipark.org.tracs.org

Table 1: Global Reactivity Descriptors for Representative Norbornadiene Derivatives (as analogues for substituted ring systems)

CompoundEHOMO (eV)ELUMO (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)Softness (S) (eV-1)Electrophilicity Index (ω) (eV)
1b -6.02-1.343.682.330.212.90
1c -6.00-1.353.672.320.212.91
1d -5.57-0.853.212.350.212.19
1e -5.66-1.163.412.250.222.59
2a -6.04-1.403.722.320.212.98
2b -6.16-1.633.902.260.223.36
2c -6.14-1.643.892.250.223.36
2d -5.62-1.083.352.270.222.47
Data sourced from a study on norbornadiene derivatives, illustrating the application of these concepts. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in a molecule. nih.govq-chem.com It provides a localized picture of the electronic structure, which is more aligned with the classical Lewis structure concepts of lone pairs and chemical bonds. q-chem.com

NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects due to the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. beilstein-journals.orgpnrjournal.com In pyrimidine analogues, NBO analysis has been used to investigate the nature of hydrogen bonds, such as the strong N-H···N intermolecular interactions, and to understand the effects of substituents on the electronic structure. nih.gov For example, studies have shown that the formation of hydrogen bonds leads to a lengthening of the N-H bond, which is reflected in the calculated molecular geometry and can be correlated with shifts in vibrational spectra. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools in drug discovery and development for understanding how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or nucleic acid. nih.gov These simulations predict the preferred binding orientation, affinity, and interaction patterns of a ligand within the active site of a receptor. nih.govmdpi.com

For pyrimidine analogues, molecular docking has been extensively used to elucidate their mechanism of action and to guide the design of more potent and selective inhibitors. For example, docking studies have been performed on pyrimidine derivatives targeting various proteins, including:

Cyclin-dependent kinase 8 (CDK8) nih.gov

The main protease (Mpro) of SARS-CoV-2 mdpi.com

Topoisomerase II tandfonline.comnih.gov

Ryanodine and dihydropyridine (B1217469) receptors nih.gov

These studies provide valuable information on the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the biological activity of these compounds. mdpi.com The insights gained from docking simulations help in optimizing the lead compounds to improve their binding affinity and selectivity. nih.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformation of a molecule can significantly influence its physical, chemical, and biological properties. For pyrimidine analogues, understanding their conformational preferences is crucial as the three-dimensional shape of a molecule determines how it fits into the binding site of a biological target. nih.gov

Various experimental and computational techniques are used for conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental method for determining the conformation of molecules in solution. acs.org Computationally, methods like chemoinformatic analysis and quantum chemical calculations are used to explore the potential energy surface of a molecule and identify its low-energy conformers. nih.gov Studies on pyrimidine-embedded macrocycles have shown that conformational flexibility or rigidity can be a key determinant of their biological function. nih.gov Similarly, the conformational analysis of pyrimidine nucleoside analogues has been performed to understand how the rigidity of the sugar moiety affects their biological activity. nih.gov

Computational Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational spectroscopy, a field that leverages ab initio simulations, is instrumental in interpreting experimental measurements by providing microscopic physical insights that correlate spectral features with the underlying structural, electronic, and magnetic properties of materials. aip.org High-accuracy electronic structure theory methods are particularly important for probing the molecular properties of systems that are challenging to isolate and analyze experimentally. olemiss.edu

For pyrimidine derivatives, density functional theory (DFT) and time-dependent DFT (TD-DFT) are standard computational tools for predicting spectroscopic properties. rsc.orgresearchgate.net These methods can calculate vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra) with a high degree of accuracy, especially when paired with appropriate basis sets like 6-311++G(d,p). researchgate.netafricanjournalofbiomedicalresearch.com

In a study on 5-(hydroxymethyl)pyrimidine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the optimal geometric parameters and assign vibrational wavenumbers with the help of potential energy distribution (PED) analysis. africanjournalofbiomedicalresearch.com The computed HOMO and LUMO energies provided insights into the electronic excitation properties. africanjournalofbiomedicalresearch.com Similarly, for the antifolate drug pyrimethamine, DFT methods (B3LYP, MN15, and wB97XD) have been successfully used to correlate theoretical and experimental spectroscopic data. researchgate.net

High-resolution vacuum ultraviolet (VUV) photoabsorption cross-sections for halogenated pyrimidines have been measured and analyzed with the aid of TD-DFT calculations. rsc.org These studies reveal that the effect of substituents, such as halogen atoms, on the absorption spectrum becomes more pronounced at higher photon energies. rsc.org While the lower energy absorption bands are often similar across different pyrimidine derivatives, significant shifts and changes in fine structure, which arise from the excitation of specific vibrational levels, can be observed. rsc.org

The following table provides a hypothetical example of computationally predicted vibrational frequencies for a pyrimidine derivative, illustrating the type of data generated in such studies.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)3100 - 2900N-H stretching vibrations in the pyrimidine ring. nih.gov
ν(C=O)1690 - 1670Carbonyl stretching vibration. nih.gov
ν(C=N)1555C=N stretching vibration within the pyrimidine ring. nih.gov
ν(C=S)1177 - 1170Thiocarbonyl stretching vibration. nih.gov

This table is illustrative and based on data for various pyrimidine derivatives. Specific values for 1-(2-(Methylthio)pyrimidin-4-yl)ethanol would require dedicated computational analysis.

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. science.org.geresearchgate.net DFT calculations are frequently employed to map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the associated activation energies. science.org.ge This allows for a detailed, step-by-step description of the reaction pathway. science.org.genih.gov

For instance, the synthesis of unsubstituted pyrimidine has been modeled using DFT to calculate the structural, energetic, and electronic characteristics of the reactants, intermediates, and products. science.org.ge Such models can shed light on the reaction centers and the bonds with high reactivity. science.org.ge Similarly, the mechanism for the formation of pyrido[2,3-d]pyrimidines has been investigated theoretically, breaking down the reaction into elementary steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov

Quantum chemical computations have also been used to study the ring-opening of pyrimidines. researchgate.net For example, the reaction between a pyrimidine, triflic anhydride (B1165640) (Tf₂O), and an aniline (B41778) was modeled to understand the relative Gibbs energies of the intermediates and transition states. researchgate.net These computational studies can also predict the effect of different substituents on the reaction pathway, providing valuable information for synthetic chemists. researchgate.net

The following table outlines the typical steps and computational parameters involved in modeling a reaction mechanism for a pyrimidine derivative.

Reaction StepComputational MethodBasis SetKey Parameters Calculated
Reactant Geometry OptimizationDFT (e.g., B3LYP)6-31G(d)Optimized coordinates, energy
Transition State SearchQST2/QST3 or Berny algorithm6-31G(d)Transition state geometry, imaginary frequency
Intermediate Geometry OptimizationDFT (e.g., B3LYP)6-31G(d)Optimized coordinates, energy
Product Geometry OptimizationDFT (e.g., B3LYP)6-31G(d)Optimized coordinates, energy
Energy Profile CalculationSingle-point energy calculationsLarger basis set (e.g., def2-TZVPP)Activation energy (ΔE‡), reaction energy (ΔE)

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions play a critical role in the structure, stability, and function of molecular systems, including those containing pyrimidine rings. rsc.orgrsc.org Computational methods are essential for characterizing and quantifying these weak interactions, which include hydrogen bonds and halogen bonds. researchgate.netnih.gov

In the context of pyrimidine analogues, hydrogen bonding is a prevalent interaction. Studies on salts of aminopyrimidine derivatives with thiobarbituric acid have revealed complex hydrogen bonding patterns, including the formation of self-complementary pairs and water-mediated interactions. nih.gov These interactions are crucial for the resulting supramolecular architecture. nih.gov

Halogen bonding, a directional interaction involving a halogen atom, is another important non-covalent force in substituted pyrimidines. researchgate.netnih.gov The dual nature of halogens, capable of acting as both electrophiles in halogen bonds and nucleophiles in hydrogen bonds, leads to competition between these interactions. nih.gov Computational studies can predict the preferred interaction based on the electronic properties of the interacting molecules and the surrounding environment. rsc.org For example, the formation of hydrogen-bonded or halogen-bonded co-crystals can be directed by the polarity of the solvent. rsc.org

The analysis of non-covalent interactions is often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and by examining the electron density and its topological properties. nih.gov These computational approaches can identify bond critical points and characterize the nature and strength of the interactions.

The table below summarizes key characteristics of hydrogen and halogen bonds in pyrimidine systems.

Interaction TypeDonorAcceptorTypical Bond Strength (kcal/mol)Computational Identification
Hydrogen BondN-H, O-HN, O, S1 - 10Analysis of intermolecular distances and angles, QTAIM
Halogen BondC-X (X = Cl, Br, I)N, O1 - 5Analysis of σ-hole, linearity of the C-X···A angle

Derivatives and Analogues of 1 2 Methylthio Pyrimidin 4 Yl Ethanol: Synthetic Exploration and Structural Diversity

Modifications at the Pyrimidine (B1678525) Ring System

The pyrimidine core is a primary site for structural variation, allowing for the introduction of different substituents and even the attachment of other heterocyclic rings.

Substitution Patterns and Regioisomerism

The functionalization of the pyrimidine ring is a key strategy for creating analogues of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol. The synthesis of pyrimidine derivatives often involves the condensation of a β-ketoester with S-alkylisothiourea, a method that provides convenient one-pot access to 4-pyrimidone-2-thioethers. nih.gov This approach allows for the introduction of various substituents at different positions of the pyrimidine ring. The regioselectivity of these reactions is a critical consideration, as the placement of substituents can significantly influence the properties of the resulting molecule. nih.govnih.gov

For instance, unsymmetrical pyrimidines can be synthesized through the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride. nih.gov This method allows for the creation of pyrimidines with different aryl groups at positions 4 and 6. The specific substitution pattern is determined by the structure of the starting materials, and different isomers can be obtained by carefully selecting the precursors.

Table 1: Examples of Substituted Pyrimidine Derivatives and their Synthetic Precursors

Precursor 1Precursor 2Resulting Pyrimidine DerivativeReference
ChalconeGuanidine HydrochlorideUnsymmetrical Pyrimidines nih.gov
β-KetoesterS-Alkylisothiourea4-Pyrimidone-2-thioethers nih.gov
DithiopyrimidinePhenylhydrazine (B124118) HydrochlorideArylthiopyrimidine Derivatives researchgate.net

Introduction of Diverse Heterocyclic Moieties (e.g., oxadiazole, triazole, thiadiazole)

A significant area of exploration involves the covalent linking of the pyrimidine scaffold to other heterocyclic systems, such as oxadiazoles, triazoles, and thiadiazoles. This approach aims to create hybrid molecules that may exhibit unique biological or chemical properties.

Oxadiazoles: A common strategy for synthesizing pyrimidine-oxadiazole hybrids involves the conversion of a pyrimidine carboxylate to a carbohydrazide, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net For example, 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione has been synthesized from 2-(pyrimidin-2-ylthio)acetohydrazide. nih.gov This intermediate can be further functionalized to produce a variety of derivatives. nih.govtandfonline.com Researchers have also synthesized a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives and evaluated their antiviral activities. nih.gov

Triazoles: Pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety have been synthesized and evaluated for a range of biological activities. nih.govnih.govtandfonline.com One synthetic route involves the reaction of substituted 2-phenoxypropane hydrazide with an appropriate pyrimidine derivative. tandfonline.com Green synthesis methods, such as using microwave irradiation, have also been employed to produce pyrimidine-triazole compounds efficiently. researchgate.net

Thiadiazoles: The "active substructure splicing method" has been used to design and synthesize novel pyrimidine derivatives containing a 1,3,4-thiadiazole (B1197879) moiety. nih.govfrontiersin.org These hybrid molecules have shown promising antifungal activity. nih.govfrontiersin.org The synthesis can involve creating a carbothiamide from a pyrimidine ester, which then acts as a key intermediate for the formation of the thiadiazole ring. jocpr.com Pyrimidine-thiadiazole glycosides have also been prepared, further expanding the structural diversity of this class of compounds. tandfonline.com

Table 2: Examples of Pyrimidine Derivatives with Attached Heterocyclic Moieties

Attached HeterocycleSynthetic StrategyResulting Compound TypeReferences
1,3,4-OxadiazoleCyclization of pyrimidine carbohydrazidePyrimidine-Oxadiazole Hybrids researchgate.netnih.govtandfonline.com
1,2,4-TriazoleReaction of pyrimidine with hydrazide derivativesPyrimidine-Triazole Derivatives nih.govnih.govtandfonline.comresearchgate.net
1,3,4-ThiadiazoleCyclization of pyrimidine-carbothiamidePyrimidine-Thiadiazole Hybrids nih.govfrontiersin.orgjocpr.com

Transformations Involving the Methylthio Moiety (e.g., conversion to amino, sulfone, or other thio-ethers)

The methylthio group (-SCH₃) at the C2 position of the pyrimidine ring is a key functional handle that can be readily transformed into other groups, significantly altering the electronic and steric properties of the molecule.

One of the most common transformations is the oxidation of the methylthio group to a methylsulfone (-SO₂CH₃). This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orgrsc.org The resulting sulfone group is a strong electron-withdrawing group and a good leaving group, making it a versatile intermediate for further nucleophilic substitution reactions. nih.govacs.org For example, 2-sulfonylpyrimidines have been shown to be highly reactive towards nucleophiles, allowing for the introduction of a wide range of substituents at the C2 position. acs.org

The methylthio group can also be displaced to form other thio-ethers. This can be achieved through reactions with various thiols. For example, pyrimidin-2-yl thioethers have been synthesized via the oxidative coupling of dithiopyrimidines with phenylhydrazine hydrochlorides. researchgate.net Buchwald-Hartwig cross-coupling reactions have also been employed to synthesize aminopyrimidine-arylsulfide conjugates. nih.gov

Furthermore, the methylthio group can be converted into an amino group, although this transformation is often achieved indirectly. For instance, the more reactive 2-sulfonylpyrimidine can be reacted with amines to yield 2-aminopyrimidine (B69317) derivatives. This conversion from a thioether to an amine dramatically changes the electronic character of the C2 position from an electron-donating to an electron-donating/mesomeric-donating group.

Table 3: Transformations of the Methylthio Moiety

Reagent/Reaction TypeResulting Functional GroupSignificanceReferences
m-CPBA, H₂O₂Sulfone (-SO₂CH₃)Increases electrophilicity, good leaving group organic-chemistry.orgnih.govacs.org
Thiols, PhenylhydrazinesThio-ether (-SR)Introduces diverse side chains nih.govresearchgate.net
Amines (on sulfone derivative)Amino (-NHR)Alters electronic properties nih.gov

Elaboration of the Ethanol (B145695) Side Chain (e.g., elongation, cyclization, formation of new functional groups)

The 1-hydroxyethyl side chain offers another site for synthetic modification. The hydroxyl group can undergo a variety of classical alcohol reactions, including oxidation, substitution, and elimination. pressbooks.pub

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 1-(2-(Methylthio)pyrimidin-4-yl)ethanone. This ketone is a versatile intermediate for further transformations. For example, it can react with Grignard reagents or other organometallic compounds to elongate the side chain.

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles to introduce new functional groups. For instance, substitution with an azide (B81097) followed by reduction would lead to the corresponding aminoethyl derivative.

Cyclization reactions involving the ethanol side chain are also possible. For example, intramolecular cyclization can be induced to form fused ring systems. Acid-promoted cyclization of related oxime intermediates has been used to synthesize pyridine (B92270) derivatives. clockss.org Furthermore, linear alkenyl alcohols can undergo tandem sulfamoylation and aza-Michael cyclization reactions to form oxathiazinane dioxide heterocycles. researchgate.net

Synthesis of Fused Pyrimidine Systems Incorporating the Methylthio-Pyrimidine Scaffold

A significant area of synthetic exploration involves the use of methylthio-pyrimidine derivatives as building blocks for the construction of fused heterocyclic systems. These reactions typically involve the cyclization of a suitably functionalized pyrimidine with another reagent.

For example, 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile has been used as a precursor to synthesize a variety of fused pyrimidines. tandfonline.comtandfonline.com Reaction with hydrazine (B178648) hydrate (B1144303) yields a dihydrazino derivative, which can be further cyclized to form ditetrazolo[1,5-a:1′,5′-c]pyrimidine or pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine. tandfonline.comtandfonline.com Reaction with phenylhydrazine affords a pyrazolo[4,3-d]-pyrimidine derivative. tandfonline.comtandfonline.com

Thiadiazolo[3,2-a]pyrimidine derivatives have been synthesized from 2-cyano-3-(dimethylamino)-N-(1,3,4-thiadiazol-2-yl)acrylamide, which can be further elaborated into polycyclic compounds. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines represent a large family of N-heterocyclic compounds with significant medicinal applications. mdpi.com The synthesis of these fused systems often involves the reaction of a pyrimidine with a binucleophilic reagent. The specific reagents and reaction conditions determine the nature of the resulting fused ring system.

Table 4: Examples of Fused Pyrimidine Systems from Methylthio-Pyrimidine Precursors

Fused SystemSynthetic ApproachReference
Pyrazolo[4,3-d]pyrimidineReaction of chloropyrimidine with phenylhydrazine tandfonline.comtandfonline.com
Ditetrazolo[1,5-a:1′,5′-c]pyrimidineCyclization of dihydrazinopyrimidine with nitrous acid tandfonline.comtandfonline.com
Pyrimido[6,1-b]quinazolineCyclization of an anthranilic acid derivative tandfonline.com
Thieno[2,3-d]pyrimidineCyclization with reagents to form the thiophene (B33073) ring nih.gov
Thiadiazolo[3,2-a]pyrimidineCyclization of a thiadiazole-acrylamide derivative nih.gov

Design Principles for Novel Multifunctionalized Pyrimidine Scaffolds

The design of novel pyrimidine scaffolds is often guided by the goal of creating molecules with specific functions, particularly in medicinal chemistry and materials science. mdpi.comnih.gov The pyrimidine ring is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets. mdpi.com

The synthetic transformations described in the previous sections provide the chemical tools to implement these design principles. By strategically modifying the pyrimidine ring, the methylthio group, and the ethanol side chain, chemists can fine-tune the steric, electronic, and physicochemical properties of the molecule. For instance, the introduction of heterocyclic moieties can create new binding interactions with biological targets, while the conversion of the methylthio group to a sulfone can alter the molecule's reactivity and polarity.

The development of divergent scaffolds is another important design principle. rsc.org A divergent scaffold is a single, versatile intermediate that can be readily converted into a wide variety of different products. This approach is highly efficient for creating large libraries of related compounds for screening purposes. The various derivatives of this compound exemplify this principle, as this core structure can be elaborated in numerous ways to generate a vast chemical space of novel pyrimidine-based molecules.

Medicinal Chemistry and Drug Design Perspectives of Pyrimidine Based Scaffolds

Pyrimidine (B1678525) as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The pyrimidine ring system is a quintessential heterocyclic motif that holds a special status in medicinal chemistry, often referred to as a "privileged scaffold." researchgate.netnih.gov This designation stems from its recurring presence in molecules that exhibit a broad range of biological activities, allowing a single structural framework to interact with multiple, diverse biological targets. researchgate.net Pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and numerous clinically approved drugs, highlighting their fundamental role in biological processes and their therapeutic potential. nih.govingentaconnect.comresearchgate.net

The versatility of the pyrimidine core allows for structural modifications at various positions, which can significantly influence the compound's biological activity. researchgate.nettec.mx This adaptability makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Researchers have successfully developed pyrimidine derivatives as anticancer, antiviral, anti-inflammatory, and antihypertensive agents. researchgate.net The ability of the pyrimidine scaffold to mimic the structure of endogenous molecules facilitates its interaction with biological targets like enzymes and receptors. researchgate.net

The significance of pyrimidines in drug discovery is underscored by the number of FDA-approved drugs that incorporate this scaffold. researchgate.net Its presence in anticancer drugs, for example, is well-documented, with derivatives designed to act as protein kinase inhibitors. nih.govingentaconnect.com The development of such compounds is often inspired by the structures of known anticancer agents like 5-fluorouracil. nih.govingentaconnect.com The continual exploration of the pyrimidine scaffold's chemical space promises the discovery of new drugs for a multitude of diseases. researchgate.net

Table 1: Examples of Biological Activities of Pyrimidine Derivatives

Biological Activity Therapeutic Area Reference
Anticancer Oncology nih.gov, ingentaconnect.com
Antiviral Infectious Diseases researchgate.net
Anti-inflammatory Immunology researchgate.net
Antihypertensive Cardiology researchgate.net
Antimicrobial Infectious Diseases nih.gov
Anti-tubercular Infectious Diseases researchgate.net

Strategic Role of the Methylthio Group in Pyrimidine-based Ligand Design

The incorporation of a methylthio (-SCH3) group onto a pyrimidine scaffold, as seen in 1-(2-(Methylthio)pyrimidin-4-yl)ethanol, is a strategic decision in ligand design. This functional group can significantly influence the physicochemical properties and biological activity of the molecule. The sulfur atom in the methylthio group is a weaker hydrogen bond acceptor compared to an oxygen atom, which can alter the binding interactions with a target protein. nih.gov

In the context of drug metabolism, the methylthio group is susceptible to oxidation. In vitro metabolism studies using human liver microsomes have shown that the methylthio moiety can be metabolized to a methylsulfinyl (-SOCH3) group and further to a methylsulfonyl (-SO2CH3) group. nih.gov Understanding these metabolic pathways is crucial, as the resulting metabolites may exhibit different potencies and toxicities compared to the parent compound. For instance, the methylsulfinyl metabolite of some compounds has been found to be equipotent to the lead compound. nih.gov

The methylthio group also contributes to the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. By modifying or replacing the methylthio group, medicinal chemists can fine-tune the pharmacokinetic properties of a pyrimidine-based drug candidate.

Rational Design of Pyrimidine Analogues for Specific Target Interactions

Rational drug design involves the strategic development of new molecules based on a known biological target. For pyrimidine-based compounds, this approach often utilizes structural information from the target protein to design ligands with improved affinity and selectivity. wikipedia.org Molecular docking studies, for example, can predict how a pyrimidine analogue might bind to the active site of an enzyme, guiding the synthesis of more potent inhibitors. nih.govekb.eg

A key strategy in the rational design of pyrimidine analogues is the modification of substituent groups to optimize interactions with the target. For instance, in the development of Bcr-Abl tyrosine kinase inhibitors, the pyrimidine core was a starting point, and modifications were made to enhance potency and selectivity. wikipedia.org The introduction of specific functional groups can lead to new hydrogen bonds or hydrophobic interactions, thereby strengthening the binding affinity. nih.gov

The design of pyrimidine-based inhibitors for targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2) has been guided by the structure-activity relationships of known inhibitors. researchgate.net This knowledge allows for the creation of novel compounds with desired inhibitory profiles. By systematically altering the substituents on the pyrimidine ring, researchers can probe the chemical space around the target's binding site to identify key interactions that drive potency. researchgate.net

Development of Pyrimidine Cores for Scaffold Hopping and Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a known active compound. nih.gov This approach is particularly valuable for lead optimization, as it can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. nih.govmdpi.com The pyrimidine core is an excellent starting point for scaffold hopping due to its proven track record as a privileged scaffold.

In practice, a portion of the original molecule, the scaffold, is replaced by a different chemical entity while maintaining the spatial arrangement of key functional groups. This can be achieved through computational methods that search for isosteric replacements that mimic the shape and electronic properties of the original scaffold. nih.gov For example, a thienopyrimidine could be "hopped" to a furano[2,3-d]pyrimidine to generate a new series of inhibitors. nih.gov

The hybridization of scaffolds is another approach, where structural features from different inhibitors are combined to create a new molecule with potentially dual or multi-target activity. mdpi.com This has been successfully applied in the development of kinase inhibitors. mdpi.com The development of pyridine-annulated purines through scaffold hopping and hybridization has led to the discovery of novel apoptotic anticancer agents. rsc.org

Table 2: Examples of Scaffold Hopping from Pyrimidine-based Cores

Original Scaffold Hopped Scaffold Target Class Reference
Pyridyl-pyrimidine Novel Scaffolds ZipA nih.gov
Thienopyrimidine Furano[2,3-d]pyrimidine Notum nih.gov
Pyrrolopyrimidine Pyridine-annulated purines Anticancer rsc.org

Structure-Activity Relationship (SAR) Studies for Pyrimidine-based Compounds (Focused on structural features, not biological outcomes)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrimidine-based compounds, SAR studies focus on how different substituents on the pyrimidine ring and their positions influence the molecule's properties. researchgate.netnih.gov These studies are crucial for the rational design and optimization of drug candidates.

Key structural features that are often investigated in the SAR of pyrimidine derivatives include:

Substituents at the C2, C4, and C5 positions: The nature of the groups at these positions can dramatically alter the molecule's interaction with its target. For example, the introduction of a trifluoromethyl group at the C5 position has been explored in the design of EGFR inhibitors. nih.gov

The nature of the linking group: In molecules where the pyrimidine is part of a larger structure, the linker between the pyrimidine and other moieties plays a critical role.

Stereochemistry: The three-dimensional arrangement of atoms can have a profound impact on biological activity. Different stereoisomers of a pyrimidine derivative can exhibit vastly different activities. mdpi.com

SAR studies have shown that even minor modifications to the pyrimidine scaffold can lead to significant changes in activity. For instance, replacing a naphthyl group with other hydrophobic substitutes can be well-tolerated in some antitubercular pyrimidine derivatives. nih.gov The central pyrimidine ring is often found to be crucial for the activity of its derivatives. nih.gov These detailed structural analyses provide a roadmap for medicinal chemists to design more effective and selective therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The demand for environmentally friendly and economically viable chemical processes has spurred research into greener synthetic methods for pyrimidine (B1678525) derivatives. tandfonline.com Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant waste. Future research will prioritize the development of more efficient and sustainable routes to 1-(2-(methylthio)pyrimidin-4-yl)ethanol and related compounds.

Key areas of focus include:

Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, can facilitate reactions under milder conditions and improve atom economy. mdpi.commdpi.com For instance, palladium-catalyzed cross-coupling reactions have proven effective in the synthesis of substituted pyrimidines. nih.gov

Flow Chemistry: Continuous-flow reactors offer enhanced safety, better process control, and higher yields compared to traditional batch processes, particularly for handling highly energetic intermediates. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of condensed pyrimidine libraries. mdpi.com

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates simplifies procedures, reduces solvent usage, and minimizes waste. mdpi.com

Synthetic ApproachAdvantages
Catalytic Methods Milder reaction conditions, improved atom economy. mdpi.commdpi.com
Flow Chemistry Enhanced safety, better process control, higher yields. rsc.org
Microwave-Assisted Synthesis Reduced reaction times, improved yields. mdpi.com
One-Pot Reactions Simplified procedures, reduced solvent and waste. mdpi.com

Exploration of Novel Reactivity and Unprecedented Transformations

Understanding the inherent reactivity of this compound is crucial for its application in the synthesis of novel compounds. The pyrimidine ring and its substituents offer multiple sites for chemical modification. Future research will delve into exploring unprecedented transformations and expanding the known reactivity of this and related pyrimidine derivatives.

A key aspect of this exploration is the reactivity of the methylthio group. Thiolation of the pyrimidine ring at the C4 position, for example, creates a more reactive thiocarbonyl group, which can be a precursor for amination reactions. umich.edu The electron-withdrawing or -donating nature of substituents on the pyrimidine ring can significantly influence its reactivity and susceptibility to nucleophilic or electrophilic attack. tandfonline.comnih.gov For instance, the presence of an electron-withdrawing group can make the pyrimidine ring more susceptible to reaction with solvents like DMF, leading to unexpected dimethylamination reactions. nih.gov

Advanced Spectroscopic Characterization Techniques

The unambiguous identification and structural elucidation of this compound and its derivatives are paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely employed, future research will leverage more advanced spectroscopic methods for a deeper understanding of their structure and dynamics. mdpi.comvandanapublications.comsciencepublishinggroup.com

Advanced techniques that will play a more significant role include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within the molecule.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of crystalline compounds, offering insights into bond lengths, bond angles, and intermolecular interactions. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the precise determination of elemental composition.

Computational Spectroscopy: Combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), can aid in the assignment of spectral features and provide a more complete picture of the molecular structure and properties. researchgate.net

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to understand and predict the chemical behavior of molecules. core.ac.uk Theoretical studies on pyrimidine derivatives can provide valuable insights into their electronic structure, stability, and reactivity, guiding the design of new synthetic strategies and the prediction of reaction outcomes.

Future theoretical investigations will likely focus on:

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of reaction pathways, identify transition states, and understand the factors that control selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating calculated molecular descriptors with experimentally observed reactivity, QSAR models can be developed to predict the behavior of new, unsynthesized compounds.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net

Expansion of Pyrimidine Scaffold Diversity for Chemical Biology Applications

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a large number of biologically active compounds. nih.govnih.govnih.gov Expanding the diversity of pyrimidine-based molecules derived from this compound is a key area for future research with significant potential for drug discovery. gsconlinepress.comnumberanalytics.com

This expansion can be achieved through various strategies, including:

Combinatorial Chemistry and Diversity-Oriented Synthesis: These approaches aim to generate large libraries of structurally diverse compounds for high-throughput screening against various biological targets.

Introduction of Novel Functional Groups: Attaching different functional groups to the pyrimidine core can modulate the compound's physicochemical properties and biological activity. tandfonline.com

Synthesis of Fused Heterocyclic Systems: The pyrimidine ring can be fused with other heterocyclic rings to create more complex and rigid scaffolds, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govrsc.org

The development of novel pyrimidine analogs with improved specificity and efficacy is an active area of research with applications in various therapeutic areas, including anticancer and antiviral therapies. nih.govnumberanalytics.comnih.gov

Q & A

Q. What gaps exist in current research, and what future directions are proposed?

  • Gaps : Limited in vivo pharmacokinetic data (e.g., bioavailability, half-life) and ecotoxicological profiles .
  • Future Work : Development of bifunctional derivatives for theranostics (e.g., radiolabeled analogs for PET imaging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.